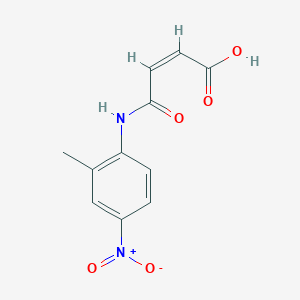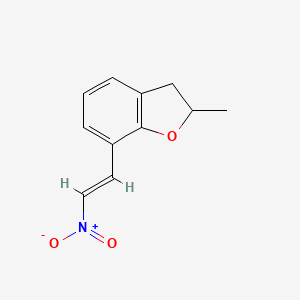![molecular formula C10H7N5O2S B5425652 6-methyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5425652.png)
6-methyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is a heterocyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are known for their diverse biological activities and are often used as pharmaceutical leads . The structure of this compound includes a thiophene ring, which is a sulfur-containing five-membered ring, fused to a pyrimidine-triazine system.
Preparation Methods
The synthesis of 6-methyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . This reaction produces 4-substituted-6-thiophenopyrimidines, which are then refluxed with acetylacetone to obtain the desired pyrimidopyrimidine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-methyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione undergoes various chemical reactions, including nucleophilic substitution and cyclization reactions . Common reagents used in these reactions include guanidine, potassium hydroxide, and acetylacetone . Major products formed from these reactions include substituted pyrimidines and pyrimidopyrimidines .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as a pharmaceutical lead due to its diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties . Additionally, it serves as a useful template for the design of tyrosine kinase inhibitors, which are important in cancer therapy .
Mechanism of Action
The mechanism of action of 6-methyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione involves its interaction with molecular targets such as tyrosine kinases . These interactions inhibit the activity of these enzymes, which play a crucial role in cell signaling pathways involved in cancer cell proliferation . By inhibiting these pathways, the compound can exert its anticancer effects.
Comparison with Similar Compounds
Similar compounds to 6-methyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit significant biological activities and are used as kinase inhibitors in cancer therapy . this compound is unique due to its specific structure and the presence of the thiophene ring, which may contribute to its distinct biological properties .
Properties
IUPAC Name |
6-methyl-3-thiophen-2-yl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2S/c1-15-9(16)6-8(12-10(15)17)14-13-7(11-6)5-3-2-4-18-5/h2-4H,1H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMBDGBESBGNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=NC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-{2-[2-(3-nitrophenyl)vinyl]-8-quinolinyl}benzenesulfonamide](/img/structure/B5425574.png)
![methyl 2-[(2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5425579.png)
![2-{[4-ETHYL-5-(4-ISOBUTOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5425582.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5425591.png)
![N-[4-(aminocarbonyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B5425601.png)
![2-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzoic acid](/img/structure/B5425622.png)


![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]propanamide](/img/structure/B5425635.png)
![N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5425638.png)
methanone](/img/structure/B5425646.png)
![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-methoxy-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5425657.png)
![4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5425661.png)
![N-(3-chloro-2-methylphenyl)-2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5425678.png)
